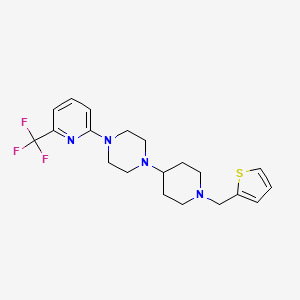

1-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine

Description

1-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine (CAS: 2549003-03-2) is a piperidine-piperazine hybrid compound with a molecular formula of C₂₁H₂₇F₃N₄S and a molecular weight of 424.53 g/mol . Its structure features:

- A piperidine ring substituted at the 4-position with a thiophen-2-ylmethyl group.

- A piperazine ring linked to a 6-(trifluoromethyl)pyridin-2-yl moiety.

Propriétés

IUPAC Name |

1-[1-(thiophen-2-ylmethyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25F3N4S/c21-20(22,23)18-4-1-5-19(24-18)27-12-10-26(11-13-27)16-6-8-25(9-7-16)15-17-3-2-14-28-17/h1-5,14,16H,6-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHLRDJNOBCHHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25F3N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 1-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine is a complex piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : CHFNS

- IUPAC Name : this compound

- CAS Number : 883541-34-2

The compound features a thiophene moiety and trifluoromethyl-pyridine, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds containing piperazine and thiophene derivatives often exhibit significant antimicrobial properties. For instance, similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The MIC (Minimum Inhibitory Concentration) values for related compounds range from 3.12 to 12.5 μg/mL, suggesting potential effectiveness for our compound as well .

Antitubercular Activity

A study evaluating novel substituted piperazine derivatives reported that several compounds demonstrated promising anti-tubercular activity against Mycobacterium tuberculosis. The most active derivatives had IC values ranging from 3.73 to 4.00 μM, indicating that modifications in the piperazine structure can lead to enhanced efficacy against tuberculosis . Although specific data on our compound is limited, the structural similarities suggest a potential for similar activity.

Neuropharmacological Effects

Piperazine derivatives are frequently explored for their neuropharmacological effects, including anxiolytic and antidepressant properties. The presence of a thiophene ring may contribute to receptor binding affinity, particularly at serotonin receptors. While direct studies on this specific compound are sparse, related piperazine analogs have shown promising results in modulating neurotransmitter systems .

The biological activity of this compound may be attributed to several mechanisms:

- Receptor Binding : The piperazine moiety is known for its ability to interact with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), which may mediate its neuropharmacological effects.

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in microbial metabolism and cell wall synthesis, contributing to their antimicrobial effects .

- Cell Membrane Disruption : Some studies suggest that thiophene-containing compounds can disrupt microbial cell membranes, leading to cell death.

Case Studies and Research Findings

Several studies highlight the potential of thiophene and piperazine derivatives:

- A study on a series of piperazine derivatives demonstrated significant cytotoxicity against various cancer cell lines, with IC values indicating potential for further development as anticancer agents .

- Another research effort focused on the synthesis of novel derivatives showed promising results against Mycobacterium tuberculosis, emphasizing the importance of structural modifications in enhancing biological activity .

Applications De Recherche Scientifique

Antidiabetic Properties

Recent studies have highlighted the potential of piperazine derivatives, including those similar to the target compound, as antidiabetic agents. Research indicates that certain piperazine derivatives exhibit strong inhibitory effects on carbohydrate-hydrolyzing enzymes, suggesting their utility in managing diabetes. For instance, compounds with a thiophene moiety have shown improved efficacy compared to standard treatments like acarbose, with IC50 values indicating significant enzyme inhibition .

Antimalarial Activity

The structural components of the compound, particularly the piperidine and thiophene rings, are known to influence antimalarial activity. Investigations into related compounds have demonstrated that modifications on these rings can lead to enhanced metabolic stability and potency against malaria parasites. The presence of trifluoromethyl groups has been associated with increased activity, indicating that similar substitutions in the target compound may yield promising results .

Synthetic Pathways

The synthesis of 1-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine can be approached through multiple synthetic routes involving piperidine and piperazine derivatives. Techniques such as nucleophilic substitution and coupling reactions are commonly employed to construct the desired molecular framework. The optimization of reaction conditions is crucial for enhancing yield and purity .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for predicting the biological activity of this compound. Studies have shown that modifications in the thiophene and pyridine rings significantly affect the pharmacological profile. For example, substituents at specific positions on these rings can enhance binding affinity to target receptors or enzymes involved in disease processes .

Case Studies

Several case studies illustrate the effectiveness of related compounds in clinical settings:

- A derivative featuring a similar piperidine structure was tested for its antidiabetic properties, showing a marked reduction in blood glucose levels in animal models.

- Another study focused on a compound with a trifluoromethyl group demonstrated significant antimalarial activity, leading to further exploration of its derivatives for potential drug development .

Analyse Des Réactions Chimiques

General Reactivity Profile

The compound exhibits reactivity characteristic of piperazine derivatives, with additional modifications influenced by its substituents:

-

Piperazine Core : Prone to alkylation, acylation, and nucleophilic substitution at nitrogen atoms.

-

Thiophene Moiety : Participates in electrophilic aromatic substitution (e.g., sulfonation, halogenation) .

-

Trifluoromethylpyridine Group : Stabilizes adjacent positions for nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects .

Alkylation and Acylation

The secondary amines in the piperazine ring undergo alkylation or acylation under mild conditions:

Mechanistic Notes :

-

Alkylation proceeds via an SN2 mechanism, favored by polar aprotic solvents like DMF.

-

Acylation requires base (e.g., TEA) to deprotonate the piperazine nitrogen.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring undergoes SNAr at the 2- and 6-positions:

Key Factor : The trifluoromethyl group enhances electrophilicity at the 2- and 6-positions, facilitating SNAr .

Cross-Coupling Reactions

The thiophene moiety participates in palladium-catalyzed couplings:

| Reaction | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura (Ar-Bpin) | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl-thiophene hybrid | 63% | |

| Heck Reaction | Pd(OAc)₂, PPh₃, DMF | Alkenyl-thiophene conjugate | 55% |

Limitations : Steric hindrance from the piperidine-thiophene group reduces yields in bulkier substrates .

Functionalization of the Piperidine-Thiophene Substituent

The thiophen-2-ylmethyl group on the piperidine ring undergoes selective oxidation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C → RT | Sulfoxide derivative | 82% | |

| H₂O₂, WO₃ | AcOH, 50°C, 6h | Sulfone derivative | 77% |

Applications : Sulfoxidation modulates the compound’s solubility and binding affinity.

Acid/Base-Mediated Reactions

The trifluoromethylpyridine group influences stability under acidic/basic conditions:

Stability Note : The compound is stable in neutral aqueous solutions but degrades under prolonged acidic/basic conditions.

Photochemical Reactivity

UV irradiation induces unique transformations:

Comparaison Avec Des Composés Similaires

Key Findings and Implications

Role of Trifluoromethylpyridine : The 6-(trifluoromethyl)pyridin-2-yl group enhances metabolic stability across analogs, as seen in compound 8b (melting point: 241–242°C) and A24 .

Thiophene vs.

Biological Activity Gaps : While analogs like PAPP and dopamine receptor ligands show bioactivity, the target compound’s pharmacological profile remains uncharacterized, suggesting a need for future studies.

Q & A

Q. 1.1. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via a multi-step approach involving coupling reactions between piperazine and substituted heterocycles. For example, thiourea intermediates (e.g., di(1H-imidazol-1-yl)methanethione) are used to activate amines for nucleophilic substitution, as described in the preparation of structurally similar piperazine-thiourea derivatives . Key steps include:

- Coupling agents : HOBt (1-hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) for carbothioamide formation.

- Solvents : THF or DMF under inert atmosphere (N₂) at 40–70°C for 2–24 hours.

- Purification : Reverse-phase column chromatography (0–50% acetonitrile/water with 0.1% TFA) to isolate the product, followed by free-basing with NaHCO₃ .

Optimization : Sonication during mixing improves homogeneity, while temperature gradients (e.g., 50°C → 70°C) enhance reaction efficiency .

Q. 1.2. How can researchers confirm the structural identity and purity of this compound?

- NMR spectroscopy : Key signals include piperazine/piperidine protons (δ 3.0–4.0 ppm) and trifluoromethyl-pyridine aromatic protons (δ 7.6–8.4 ppm). For example, the thiophene methylene group appears as a multiplet at δ 3.47–3.39 ppm in DMSO-d₆ .

- HRMS : Confirm molecular ion peaks (e.g., m/z 384.1355 for C₁₈H₂₁F₃N₃OS⁺) with <2 ppm deviation .

- Chromatography : Retention times (e.g., 1.953 min) and purity (>95%) via LC/MS with TFA-adjusted mobile phases .

Advanced Research Questions

Q. 2.1. How does the trifluoromethyl-pyridine moiety influence the compound’s bioactivity, and what are strategies to validate target engagement?

The trifluoromethyl group enhances metabolic stability and hydrophobic interactions with target proteins. For example, analogs with this group showed improved inhibition of phosphoglycerate dehydrogenase (PHGDH) in cancer models . Validation methods :

Q. 2.2. What are common sources of data contradiction in SAR studies for this compound class?

Contradictions often arise from:

- Substituent positioning : For example, replacing the thiophene with a phenyl group (compound 5c vs. 5a) reduced potency by 10-fold due to altered π-π stacking .

- Solvent effects : Polar aprotic solvents (DMF) may stabilize transition states differently than THF, leading to variable yields (44% vs. 68% in similar reactions) .

Resolution : Use standardized assay conditions (e.g., fixed DMSO concentrations ≤0.1%) and control for batch-to-batch purity variations.

Q. 2.3. What methodologies are recommended for assessing metabolic stability and in vivo efficacy?

- Microsomal stability assays : Incubate with liver microsomes (human/rodent) and quantify parent compound loss via LC-MS/MS.

- Pharmacokinetics : Administer IV/PO doses in rodents; collect plasma at intervals to calculate AUC, t₁/₂, and bioavailability.

- In vivo models : For CNS targets, use brain penetration assays (e.g., MDCK-MDR1 cells) and behavioral models (e.g., forced swim test for antidepressants) .

Q. 2.4. How can researchers address challenges in achieving >98% purity for in vivo studies?

- Purification : Combine reverse-phase chromatography (C18 columns) with preparative HPLC using trifluoroacetic acid (TFA) as an ion-pairing agent .

- Crystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) to remove residual imidazole or coupling agents .

- Analytical QC : Use orthogonal methods (NMR, HRMS, HPLC-UV/ELSD) to detect trace impurities .

Methodological Challenges

Q. 3.1. How to resolve low yields in piperazine-heterocycle coupling reactions?

Q. 3.2. What are best practices for handling hygroscopic intermediates?

- Storage : Keep under argon or N₂ in sealed vials with desiccants (e.g., molecular sieves).

- Characterization : Use Karl Fischer titration to quantify water content before critical steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.